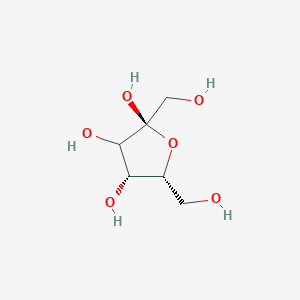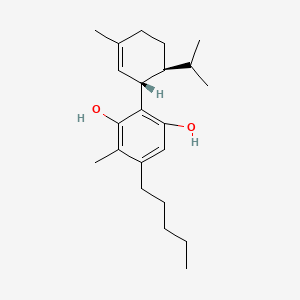
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol is a chemical compound with a unique structure characterized by multiple hydroxyl groups attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol typically involves the use of specific starting materials and reaction conditions to achieve the desired stereochemistry. One common method involves the use of dihydroxyacetone and formaldehyde in the presence of a base catalyst to form the oxolane ring with the correct stereochemistry. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and purification techniques to produce the compound in high quantities and with consistent quality. Industrial production may also involve the use of advanced technologies such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide to replace hydroxyl groups with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a component of pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol: shares similarities with other polyhydroxylated compounds such as glycerol and erythritol.
Glycerol: A simple polyol compound with three hydroxyl groups, commonly used in pharmaceuticals and cosmetics.
Erythritol: A sugar alcohol with four hydroxyl groups, used as a low-calorie sweetener.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of an oxolane ring, which distinguishes it from other polyhydroxylated compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5?,6+/m1/s1 |
Clave InChI |
RFSUNEUAIZKAJO-JTSAIASGSA-N |
SMILES isomérico |
C([C@@H]1[C@@H](C([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)






